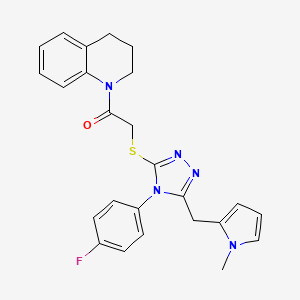

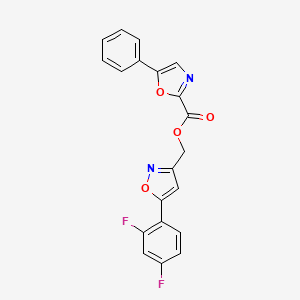

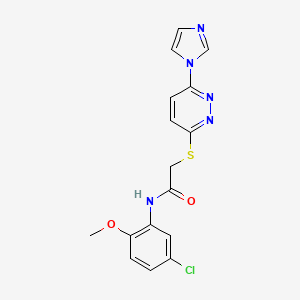

2-fluoro-N-(4-(N-(3-methoxypyrazin-2-yl)sulfamoyl)phenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "2-fluoro-N-(4-(N-(3-methoxypyrazin-2-yl)sulfamoyl)phenyl)benzamide" is a chemical entity that appears to be related to a class of compounds that exhibit interesting chemical and physical properties, as well as potential biological activities. Although the specific compound is not directly mentioned in the provided papers, similar compounds with fluorine substitutions and benzamide moieties are discussed, suggesting a relevance in the context of chemical synthesis, structural analysis, and potential applications in sensing or bioanalysis.

Synthesis Analysis

The synthesis of related fluorinated benzamide compounds involves strategic intermediate steps and regioselective reactions. For instance, the synthesis of a heterocyclic amide with a 2-fluorophenyl group was achieved through N-acylation followed by a microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions . This suggests that the synthesis of the compound might also involve similar strategic steps, possibly including the use of microwave irradiation to promote rearrangement reactions.

Molecular Structure Analysis

Structural investigations of fluorinated benzamide derivatives have been conducted using crystallographic analysis. The significance of strong and weak hydrogen bonds in determining the crystal packing of such compounds has been highlighted . This implies that the molecular structure of "this compound" would likely exhibit similar intermolecular interactions, which could be elucidated through crystallography and Hirshfeld surface analysis.

Chemical Reactions Analysis

The chemical reactivity of fluorinated benzamide compounds can be influenced by the presence of electron-withdrawing fluorine atoms, which can affect the acidity of adjacent functional groups. For example, fluorophenol moieties in benzoxazole and benzothiazole derivatives have been shown to exhibit high sensitivity to pH changes, leading to fluorescence enhancement under basic conditions . This suggests that the compound may also participate in pH-sensitive reactions or could be used in the development of fluorescent probes.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated benzamides can be quite diverse, depending on their specific functional groups and molecular structure. For instance, the solubility, fluorescence properties, and stability of these compounds can vary significantly. The quantitative analysis of a glyburide analogue, which is structurally related to benzamides, required the development of a specific bioanalytical method using micro-extraction and liquid chromatography-tandem mass spectrometry, indicating the compound's stability and behavior in biological matrices . Therefore, a comprehensive analysis of the physical and chemical properties of "this compound" would likely involve similar analytical techniques to determine its stability, solubility, and potential biological activity.

Scientific Research Applications

Environmental Impact and Biodegradability

Polyfluoroalkyl chemicals, which may share structural similarities with the specified compound, have been extensively studied for their environmental fate. One review highlights the environmental biodegradability studies of polyfluoroalkyl and perfluoroalkyl chemicals, discussing microbial degradation pathways, half-lives, and defluorination potential of these compounds in various environmental settings (Liu & Avendaño, 2013). This study provides insights into the challenges and research directions for assessing the environmental impact of such compounds, including the potential similar compound .

Synthesis Methodologies

Research on the synthesis of related compounds, such as 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing certain pharmaceuticals, provides insights into the challenges and innovations in synthesizing fluorinated compounds. A practical synthesis method that addresses the cost and safety concerns associated with traditional methods has been developed, offering potential parallels to the synthesis of the specified compound (Qiu et al., 2009).

Regulatory and Health Implications

The transition from long-chain PFAS, due to their persistent and toxic profiles, to safer alternatives is a topic of significant research. This includes evaluating the environmental releases, persistence, and exposure of biota and humans to these compounds, highlighting the ongoing need for safer chemical alternatives and the regulatory challenges associated with them (Wang et al., 2013).

Mechanism of Action

Target of Action

The primary target of this compound is the human Mixed Lineage Kinase Domain-Like Protein (MLKL) . MLKL is a key protein involved in the process of necroptosis, a form of programmed cell death .

Mode of Action

The compound acts as a cell-permeable inhibitor that covalently modifies a specific cysteine residue (Cys86) in the human MLKL, thereby blocking its function . This modification prevents the MLKL from interacting with other proteins in the necrosome complex, such as RIP1 and RIP3 .

Biochemical Pathways

By inhibiting MLKL, the compound disrupts the necroptosis pathway. Necroptosis is a form of cell death that is distinct from apoptosis and is characterized by the loss of membrane integrity and cell lysis . The inhibition of MLKL prevents the formation of the necrosome complex, thus blocking the downstream effects of necroptosis .

Result of Action

The inhibition of MLKL by the compound can prevent necrotic/necroptotic cell death in certain human cells . For example, it has been shown to be more potent than Nec-1 in preventing necroptotic death in human HT-29 cells .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by temperature and light exposure . Therefore, it is recommended to store the compound at low temperatures and protect it from light .

properties

IUPAC Name |

2-fluoro-N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN4O4S/c1-27-18-16(20-10-11-21-18)23-28(25,26)13-8-6-12(7-9-13)22-17(24)14-4-2-3-5-15(14)19/h2-11H,1H3,(H,20,23)(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCVPCEJWSPGORZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CN=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-({(2Z)-3-[(furan-2-ylmethyl)carbamoyl]-8-methoxy-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2503500.png)

![2-Oxa-8-thia-5-azaspiro[3.4]octane](/img/structure/B2503501.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-phenylmethanesulfonamide](/img/structure/B2503505.png)

![1-ethyl-3,9-dimethyl-7-(4-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2503513.png)

![N-(2-(6-((2-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2503515.png)

![2-[(3-Fluorophenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2503519.png)